molecular formula C12H17NOS B14648910 S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate CAS No. 51542-16-6

S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate

Cat. No.: B14648910
CAS No.: 51542-16-6
M. Wt: 223.34 g/mol
InChI Key: BJSGMLUJTRRVGA-UHFFFAOYSA-N
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Description

S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate: is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of a dimethylcarbamothioate group attached to a 2,5-dimethylphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate typically involves the reaction of 2,5-dimethylbenzyl chloride with dimethylcarbamothioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamothioate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; temperatures ranging from room temperature to reflux.

    Reduction: Lithium aluminum hydride; anhydrous ether or tetrahydrofuran; temperatures ranging from -78°C to room temperature.

    Substitution: Various nucleophiles (e.g., amines, thiols); solvents like dichloromethane or ethanol; temperatures ranging from 0-50°C.

Major Products:

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted carbamothioates.

Scientific Research Applications

Chemistry: S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It can be used to study the inhibition of specific enzymes involved in metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to inhibit certain enzymes makes it a candidate for the development of therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It serves as an intermediate in the synthesis of various active ingredients.

Mechanism of Action

The mechanism of action of S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.

Comparison with Similar Compounds

  • S-[(2,5-Dimethylphenyl)methyl] ethanethioate
  • S-[(2,5-Dimethylphenyl)methyl] propanethioate

Comparison: S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and enzyme inhibition profiles, making it valuable for specific applications in research and industry.

Properties

CAS No.

51542-16-6

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

S-[(2,5-dimethylphenyl)methyl] N,N-dimethylcarbamothioate

InChI

InChI=1S/C12H17NOS/c1-9-5-6-10(2)11(7-9)8-15-12(14)13(3)4/h5-7H,8H2,1-4H3

InChI Key

BJSGMLUJTRRVGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC(=O)N(C)C

Origin of Product

United States

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